2-(4-Chloro-2-methylphenoxy)-N-(3-cyanopentan-3-yl)propanamide
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Overview
Description
2-(4-Chloro-2-methylphenoxy)-N-(3-cyanopentan-3-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro-substituted phenoxy group, a cyanopentan group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methylphenoxy)-N-(3-cyanopentan-3-yl)propanamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-methylphenol, is reacted with an appropriate alkylating agent to form the phenoxy intermediate.
Introduction of the Cyanopentan Group: The phenoxy intermediate is then reacted with a cyanopentan derivative under suitable conditions to introduce the cyanopentan group.
Amidation Reaction: The final step involves the reaction of the intermediate with a propanamide derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenoxy ring.
Reduction: Reduction reactions can occur at the amide group, leading to the formation of corresponding amines.
Substitution: The chloro group on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Chloro-2-methylphenoxy)-N-(3-cyanopentan-3-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-methylphenoxy)-N-(3-cyanopentan-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-2-methylphenoxy)-N-(3-cyanopentan-3-yl)acetamide
- 2-(4-Chloro-2-methylphenoxy)-N-(3-cyanopentan-3-yl)butanamide
- 2-(4-Chloro-2-methylphenoxy)-N-(3-cyanopentan-3-yl)hexanamide
Uniqueness
2-(4-Chloro-2-methylphenoxy)-N-(3-cyanopentan-3-yl)propanamide is unique due to its specific structural features, such as the combination of a chloro-substituted phenoxy group, a cyanopentan group, and a propanamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
115156-27-9 |
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Molecular Formula |
C16H21ClN2O2 |
Molecular Weight |
308.80 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(3-cyanopentan-3-yl)propanamide |
InChI |
InChI=1S/C16H21ClN2O2/c1-5-16(6-2,10-18)19-15(20)12(4)21-14-8-7-13(17)9-11(14)3/h7-9,12H,5-6H2,1-4H3,(H,19,20) |
InChI Key |
RXHDEJXRDBKYPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C#N)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |
Origin of Product |
United States |
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